(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-14)23-17(18(15)20)9-12-3-5-13(21-2)6-4-12/h3-10H,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRSMBIGWRQSGU-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through modulation of signaling pathways such as NF-kB and MAPK pathways .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis .
- Antidiabetic Effects : Recent studies suggest that compounds in the benzofuran class can inhibit key enzymes involved in glucose metabolism, potentially serving as therapeutic agents for diabetes management .
Biological Studies
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as a competitive inhibitor. This property is being explored for developing drugs targeting metabolic disorders .
- Neuroprotective Effects : Preliminary research indicates that benzofuran derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Material Science
- Organic Photovoltaics : Due to its unique electronic properties, this compound is being investigated for use in organic solar cells. Its ability to absorb light efficiently can enhance the performance of photovoltaic devices .
Case Studies
- Anticancer Mechanism Exploration : A study published in Molecules demonstrated that (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate exhibited cytotoxicity against MCF-7 breast cancer cells through apoptosis induction mechanisms .
- Antimicrobial Efficacy Assessment : Research conducted by Zhang et al. (2023) evaluated the antimicrobial activity against MRSA strains and found that the compound significantly reduced bacterial growth at low concentrations, indicating its potential as a new antibiotic .
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitution Patterns on the Benzylidene Moiety
The benzylidene group’s substitution significantly alters electronic and steric properties. Key analogs include:
Key Observations :
Substituent Effects on the Benzofuran Core
Variations at the 6-position modulate steric and electronic interactions:
Key Observations :
Stereochemical and Crystallographic Considerations
The (2Z)-configuration is conserved across analogs to maintain conjugation. For example:
Biological Activity
(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, a compound with a complex structure, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.3 g/mol. The compound features a benzofuran moiety, which is known for various pharmacological properties. The presence of the methoxyphenyl group contributes to its biological activity by enhancing its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzofuran possess antimicrobial properties against various pathogens. For instance, compounds containing phenoxy-N-arylacetamide scaffolds have demonstrated significant antibacterial and antifungal activities .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Several studies have reported that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antidiabetic Activity : Some compounds in this class have been evaluated for their ability to lower blood glucose levels and improve insulin sensitivity, suggesting potential use in diabetes management .
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The mechanism of action often involves the modulation of specific signaling pathways associated with inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with benzofuran derivatives resulted in a significant decrease in cell viability (IC50 values around 15 µM), indicating potent anticancer activity .
- Anti-inflammatory Mechanism : A recent investigation showed that compounds with similar structures inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Data Table: Biological Activities Summary
Q & A
Basic Research: Synthesis and Optimization
Q: What established synthetic methodologies are reported for (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, and how can reaction conditions be optimized?
A:
- Key Method : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is commonly employed for benzofuran derivatives. For example, NaH (60% dispersion in paraffin oil) in THF at 0°C facilitates deprotonation and subsequent coupling reactions, achieving yields >75% .
- Optimization Parameters :
- Catalyst : Sodium hydride (NaH) enhances nucleophilic substitution efficiency.
- Solvent : Dry THF minimizes side reactions.
- Temperature : Controlled cooling (0°C) stabilizes intermediates.
- Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity.
Basic Research: Structural Confirmation
Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the Z-configuration and molecular geometry of this compound?
A:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. For analogous benzylidene-benzofurans, SCXRD confirmed the Z-configuration with C=O···C-H interactions stabilizing the planar structure .
- Spectroscopy :
- NMR : H NMR shows deshielded vinyl protons (δ 7.8–8.2 ppm) characteristic of Z-isomers.
- IR : Strong absorption at 1720–1740 cm confirms the ester and ketone groups.
Advanced Research: Biological Activity Profiling
Q: What in vitro models are used to evaluate the bioactivity of this compound, and how do structural modifications influence observed effects?
A:
- Assay Models :
- Structure-Activity Relationships (SAR) :
Advanced Research: Analytical Method Development
Q: How can co-elution issues in HPLC analysis of this compound and its synthetic intermediates be resolved?
A:
- Column Selection : Use a C18 reverse-phase column with a polar embedded phase (e.g., Zorbax Eclipse Plus) to improve separation.
- Mobile Phase : Gradient elution (acetonitrile/water with 0.1% formic acid) enhances peak resolution.
- Detection : UV-Vis at 254 nm (for aromatic systems) coupled with MS/MS fragmentation confirms identity .
Advanced Research: Addressing Data Contradictions
Q: How should researchers reconcile discrepancies in reported biological activities of structurally similar benzofuran derivatives?
A:
- Systematic Comparison :
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like COX-2 or EGFR .
Advanced Research: Stability and Degradation
Q: What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be improved?
A:
- Degradation Pathways :
- Stabilization Strategies :
- Prodrug Design : Replace the acetate with a more stable group (e.g., pivalate).
- Formulation : Encapsulation in liposomes or cyclodextrins reduces hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
